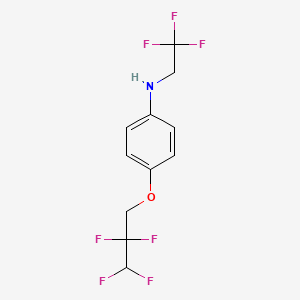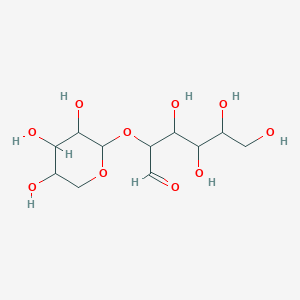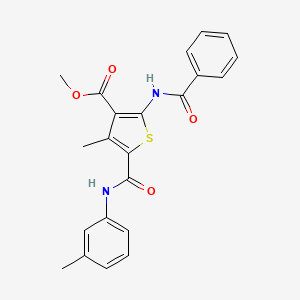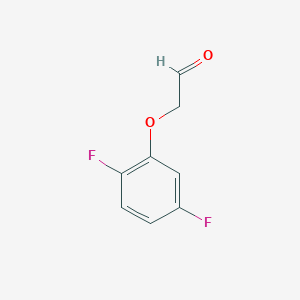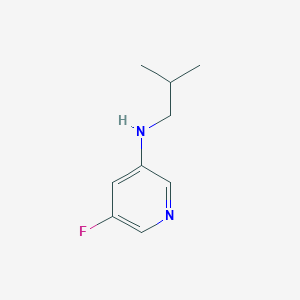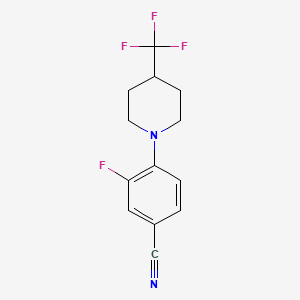
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo es un compuesto orgánico que presenta un grupo trifluorometil unido a un anillo de piperidina, que está conectado a una porción de benzonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Un método común implica la reacción de sustitución aromática nucleofílica donde se introduce un átomo de flúor en el anillo aromático.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y condiciones de presión para facilitar las reacciones de manera eficiente. El producto final generalmente se purifica mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden usarse para modificar el grupo nitrilo u otras partes de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes como diclorometano o etanol, y a veces el uso de catalizadores.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una variedad de nuevos sustituyentes en el anillo aromático o en la porción de piperidina.
Aplicaciones Científicas De Investigación
El 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con varias enzimas y receptores.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como intermedio farmacéutico o ingrediente activo, particularmente en el desarrollo de medicamentos dirigidos a vías específicas.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de productos químicos y materiales especiales con características específicas deseadas.
Mecanismo De Acción
El mecanismo de acción del 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo trifluorometil y el anillo de piperidina juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad del compuesto. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos, pero en general, el compuesto puede modular los procesos biológicos al alterar la actividad de sus objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Fluoro-4-(4-(4-formilpiperidin-1-yl)fenil)piperidin-1-yl)-2-(trifluorometil)benzonitrilo
- Fenil (1-(3-fluoro-4-(trifluorometil)bencil)piperidin-4-il)carbamato
Singularidad
El 3-Fluoro-4-(4-(trifluorometil)piperidin-1-YL)benzonitrilo es único debido a la disposición específica de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia tanto del grupo trifluorometil como del anillo de piperidina lo hace particularmente interesante para la investigación en desarrollo de fármacos y ciencia de materiales, ya que estos grupos pueden influir significativamente en la reactividad del compuesto y las interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C13H12F4N2 |
|---|---|
Peso molecular |
272.24 g/mol |
Nombre IUPAC |
3-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H12F4N2/c14-11-7-9(8-18)1-2-12(11)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2 |
Clave InChI |
MEPWRCVCQIFJCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



